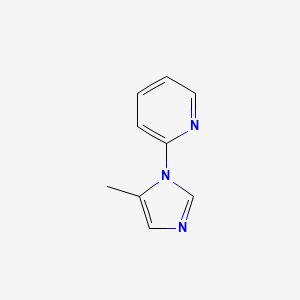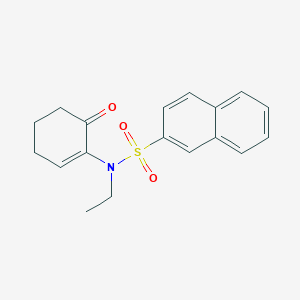![molecular formula C16H13N3O5S B14537246 2-{[(2-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate CAS No. 62204-80-2](/img/structure/B14537246.png)
2-{[(2-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate is an organic compound with a complex structure that includes nitrophenyl, carbamothioyl, and phenyl acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate typically involves multiple steps. One common method includes the reaction of 2-nitroaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2-aminophenyl acetate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or alcohols. Reaction conditions often involve specific temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various functionalized derivatives.
Scientific Research Applications
2-{[(2-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. This dual functionality allows the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitrophenyl derivatives and carbamothioyl-containing molecules. Examples include:
- 2-{[(2-Nitrophenyl)carbamoyl]carbamoyl}phenyl acetate
- 2-{[(2-Nitrophenyl)carbamothioyl]carbamoyl}phenyl benzoate
Uniqueness
What sets 2-{[(2-Nitrophenyl)carbamothioyl]carbamoyl}phenyl acetate apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62204-80-2 |
|---|---|
Molecular Formula |
C16H13N3O5S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
[2-[(2-nitrophenyl)carbamothioylcarbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H13N3O5S/c1-10(20)24-14-9-5-2-6-11(14)15(21)18-16(25)17-12-7-3-4-8-13(12)19(22)23/h2-9H,1H3,(H2,17,18,21,25) |
InChI Key |
CLDICEINZQZGBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Iodo-N-[3-(3-methylbutoxy)phenyl]benzamide](/img/structure/B14537165.png)
![Pentane, 1-ethoxy-5-[(2-methyl-1-propenyl)thio]-](/img/structure/B14537169.png)



![N-[3-(4-Methoxyphenyl)-3-oxo-1-phenylpropyl]urea](/img/structure/B14537193.png)


![2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14537201.png)

![4-Methyl-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline](/img/structure/B14537236.png)

![2-Chloro-3-[(2-chloroethyl)amino]-1H-1-benzothiophene-1,1-dione](/img/structure/B14537239.png)

